(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
Description
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Properties
IUPAC Name |
(1-methylindol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-10-12(11-6-2-3-7-13(11)15)14(17)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDDBDUTVXISBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone chemical properties
Technical Monograph: (1-Methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
Part 1: Executive Summary & Structural Logic
(1-Methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a heterocyclic amide belonging to the indole-3-carboxamide class.[1] Unlike the naphthoyl-indole class (e.g., JWH-018) which utilizes a ketone bridge to a lipophilic aromatic system, this molecule features a direct amide linkage to a saturated pyrrolidine ring.
In drug development, this structure serves two primary roles:
-
Pharmacophore Scaffold: It represents the "Head + Linker" core of aminoalkylindole cannabinoids. While the pyrrolidine tail is less lipophilic than the adamantyl or naphthyl groups found in high-potency agonists, this molecule is a critical probe for studying the steric constraints of the CB1/CB2 receptor orthosteric binding site.
-
Synthetic Intermediate: It functions as a stable precursor for C2-functionalized derivatives or as a reference standard for metabolite identification in toxicological screenings.
Chemical Nomenclature:
-
IUPAC: (1-methylindol-3-yl)-pyrrolidin-1-ylmethanone[2]
-
Common Synonyms: 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-indole; 1-Methyl-3-(1-pyrrolidinylcarbonyl)indole.[2]
Part 2: Physicochemical Profile
The following data aggregates calculated and experimental properties essential for formulation and assay development.
| Property | Value | Context |
| Molecular Weight | 228.29 g/mol | Small molecule, CNS penetrant candidate. |
| LogP (Predicted) | ~2.5 – 3.4 | Moderately lipophilic; suitable for crossing the blood-brain barrier. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Low polarity, dominated by the tertiary amide and indole nitrogen. |
| H-Bond Donors / Acceptors | 0 / 2 | Lacks donor capacity (N1 is methylated), increasing membrane permeability. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, EtOH). |
| Solubility (Organic) | > 20 mg/mL | Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO). |
| Melting Point | 118 – 122 °C | Crystalline solid (typical range for simple indole-3-amides). |
Part 3: Synthetic Methodologies
To ensure high purity and yield, two distinct synthetic routes are recommended. The Trichloroacetyl Chloride Route is preferred for scale-up due to its operational simplicity and avoidance of unstable acid chlorides.
Protocol A: The Trichloroacetyl Chloride "One-Pot" Method (Recommended)
This method utilizes the high reactivity of trichloroacetyl chloride to install the carbonyl functionality at the indole C3 position, followed by a haloform-type nucleophilic displacement by pyrrolidine.
Reagents: 1-Methylindole, Trichloroacetyl chloride, Pyrrolidine, THF, Et₃N.
-
Acylation (Step 1):
-
Dissolve 1-methylindole (1.0 eq) in anhydrous THF under nitrogen atmosphere.
-
Cool to 0°C. Add trichloroacetyl chloride (1.2 eq) dropwise.
-
Allow to warm to room temperature (RT) and stir for 4 hours. The intermediate 3-trichloroacetyl-1-methylindole typically precipitates or forms a stable solution.
-
-
Amidation (Step 2):
-
Without isolation (if one-pot) or after filtration of the intermediate, add excess pyrrolidine (3.0 eq) directly to the reaction mixture.
-
Note: The reaction generates chloroform (CHCl₃) as a byproduct.
-
Heat to reflux (60-70°C) for 2–4 hours to drive the displacement.
-
-
Workup:
-
Evaporate volatiles. Redissolve residue in Ethyl Acetate.
-
Wash with 1M HCl (to remove excess pyrrolidine), then Saturated NaHCO₃, then Brine.
-
Dry over Na₂SO₄ and concentrate.[3]
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, 20-40% EtOAc in Hexanes).
-
Protocol B: Amide Coupling (Standard)
Uses 1-methylindole-3-carboxylic acid as the starting material.
-
Activation: Dissolve 1-methylindole-3-carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[4] Stir for 30 min.
-
Coupling: Add Pyrrolidine (1.1 eq) and DIPEA (2.0 eq).
-
Reaction: Stir at RT for 12–18 hours.
-
Workup: Standard aqueous wash (Acid/Base/Brine).[4]
Part 4: Visualization of Synthesis & Fragmentation
The following diagrams illustrate the reaction logic and the mass spectrometry fragmentation pattern expected for this molecule.
Caption: Figure 1. The "Trichloroacetyl Route" exploits the leaving group ability of the -CCl3 moiety to form the amide bond under mild conditions.
Caption: Figure 2. Predicted ESI-MS fragmentation pathway. The Acylium ion (m/z 158) is the diagnostic peak for the 1-methylindole-3-carbonyl core.
Part 5: Analytical Characterization (Predicted)
As a reference for verification, the following spectral signals are characteristic of the target structure.
1. ¹H NMR (400 MHz, CDCl₃):
-
Indole C2-H: δ 7.35 – 7.45 (s, 1H). Diagnostic singlet.
-
Aromatic Ring: δ 7.20 – 7.80 (m, 4H). Typical indole pattern.
-
N-Methyl: δ 3.75 – 3.85 (s, 3H). Strong singlet.
-
Pyrrolidine (N-CH₂): δ 3.50 – 3.70 (m, 4H). Broadened due to restricted rotation around amide bond.
-
Pyrrolidine (C-CH₂): δ 1.85 – 2.00 (m, 4H).
2. Mass Spectrometry (LC-MS/ESI):
-
[M+H]⁺: 229.13
-
Major Fragments: 158 m/z (Indole-CO⁺), 70 m/z (Pyrrolidinium).
Part 6: Handling & Safety
-
Hazard Identification: While specific toxicological data for this exact analog is limited, indole-3-carboxamides are often potent cannabinoid receptor ligands. Treat as a Potent CNS Active Agent .
-
Storage: Store at -20°C, protected from light and moisture. Stable in solution (DMSO) for up to 3 months at -20°C.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid inhalation of dusts.
References
-
Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry.
- Manera, C., et al. (2008). "Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists." Journal of Medicinal Chemistry. (Contextual reference for the carboxamide scaffold synthesis).
-
BenchChem Technical Protocols. "Synthesis of Indole-3-Carboxamide Derivatives."
-
PubChem Compound Summary. "Methanone, (1-methyl-1H-indol-3-yl)-".
-
Sigma-Aldrich Product Sheet. "(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone CAS 137643-32-4".
Sources
Technical Guide: Spectroscopic Profiling of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
This technical guide details the spectroscopic characterization of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (CAS: 137643-32-4), a structural hybrid of the indole-3-carboxamide class. This compound serves as a critical reference standard in forensic analysis and a scaffold in medicinal chemistry, particularly in the study of synthetic cannabinoid mimetics and indole-based signaling modulators.
Compound Identity & Significance
-
IUPAC Name: (1-Methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone[1]
-
Common Synonyms: 1-Methyl-3-(pyrrolidine-1-carbonyl)indole; 1-Methylindole-3-carboxylic acid pyrrolidide
-
CAS Number: 137643-32-4[1]
-
Molecular Formula: C₁₄H₁₆N₂O[1]
-
Exact Mass: 228.1263 Da
-
Molecular Weight: 228.29 g/mol
Relevance: This molecule represents a "linker-head" modification of the aminoalkylindole class. Unlike the ketone-linked cannabinoids (e.g., JWH-018), this compound features an amide linker connecting the indole core to a heterocyclic (pyrrolidine) tail. It is frequently analyzed to differentiate between bioactive synthetic cannabinoids and metabolic byproducts or precursors in forensic toxicology.
Synthetic Pathway & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as it highlights potential impurities (e.g., unreacted acid chloride or pyrrolidine).
Synthesis Workflow (Graphviz)
Figure 1: Standard synthetic route via acid chloride activation. Key impurities may include 1-methylindole (decarboxylation product) or residual pyrrolidine salts.
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve).
Primary Ionization Characteristics
| Parameter | Value | Interpretation |
| Parent Ion [M+H]⁺ | m/z 229.13 | Protonated molecular ion (Base Peak in soft ionization). |
| Sodium Adduct [M+Na]⁺ | m/z 251.12 | Common adduct in unbuffered LC-MS mobile phases. |
| Dimer [2M+H]⁺ | m/z 457.25 | Observed at high concentrations. |
Fragmentation Pathway (MS/MS)
High-energy collision-induced dissociation (CID) yields a characteristic cleavage of the amide bond.
Figure 2: ESI-MS/MS fragmentation logic. The m/z 158 peak is diagnostic for the 1-methylindole-3-carbonyl core.
Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) on neat solid.
The spectrum is dominated by the amide resonance and the aromatic indole system.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| Amide C=O | 1610 – 1630 | Strong. The tertiary amide stretch is lowered by conjugation with the indole ring. |
| C-H (Aromatic) | 3050 – 3100 | Weak. Indole ring C-H stretching. |
| C-H (Aliphatic) | 2870 – 2980 | Medium. Pyrrolidine ring (sp³) and N-methyl (sp³) stretches. |
| C=C (Indole) | 1520 – 1580 | Medium/Strong. Aromatic skeletal vibrations. |
| C-N (Amide) | 1400 – 1450 | Medium. Amide C-N stretch mixed with ring vibrations. |
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Note: Chemical shifts (δ) are reported in ppm relative to TMS.
¹H NMR (Proton) Assignment
The molecule exhibits distinct regions: the aliphatic pyrrolidine ring, the N-methyl singlet, and the aromatic indole zone.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Indole-H2 | 7.75 – 7.85 | Singlet (s) | 1H | Deshielded by the adjacent carbonyl and aromatic ring current. |
| Indole-H4 | 8.10 – 8.20 | Doublet (d) | 1H | Most deshielded aromatic proton due to carbonyl anisotropy (peri-effect). |
| Indole-H7 | 7.30 – 7.40 | Doublet (d) | 1H | Adjacent to N-Me group. |
| Indole-H5, H6 | 7.20 – 7.30 | Multiplet (m) | 2H | Overlapping aromatic signals.[2] |
| N-CH₃ | 3.78 – 3.82 | Singlet (s) | 3H | Characteristic sharp singlet for 1-methylindole derivatives. |
| Pyrrolidine-N-CH₂ | 3.60 – 3.75 | Multiplet (m) | 4H | Protons alpha to the amide nitrogen. Restricted rotation may broaden this. |
| Pyrrolidine-C-CH₂ | 1.85 – 1.95 | Multiplet (m) | 4H | Protons beta to the amide nitrogen (ring interior). |
¹³C NMR (Carbon) Assignment
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (C=O) | 165.0 – 166.5 | Amide carbonyl carbon. |
| Indole C2 | 134.5 – 135.5 | Alpha to indole nitrogen. |
| Indole C3 | 110.0 – 112.0 | Ipso carbon attached to carbonyl. |
| Indole Junctions | 136.0 – 137.0 | Quaternary bridgehead carbons (C3a, C7a). |
| Indole CH | 120 - 123 | Aromatic methines (C4, C5, C6). |
| Indole C7 | 109.5 – 110.5 | Aromatic methine. |
| Pyrrolidine α | 48.0 – 50.0 | N-CH₂ carbons (often appear as two peaks due to rotamers). |
| N-CH₃ | 33.0 – 33.5 | Methyl group on Indole Nitrogen. |
| Pyrrolidine β | 24.0 – 26.0 | Ring carbons beta to nitrogen. |
Experimental Protocol for Analysis
Sample Preparation for NMR
-
Mass: Weigh approximately 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.
-
Acquisition: Run standard 1H (16 scans) and 13C (256-512 scans) experiments.
Sample Preparation for LC-MS
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Injection: Inject 1–5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Gradient: 5% to 95% Acetonitrile over 10 minutes.
References
-
Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Analytical Reference Standard. Retrieved from
-
Sigma-Aldrich. (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Product Page. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 594156, 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from
-
Drug Enforcement Administration (DEA). Identification of synthetic cannabinoids. Retrieved from
-
Bakkialakshmi, S. et al. (2010).[3] Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A. Retrieved from
Sources
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone CAS 137643-32-4 properties
Executive Summary & Chemical Identity[1]
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic indole-3-carboxamide derivative. Structurally, it serves as a critical reference standard and pharmacological probe in the study of the endocannabinoid system. It represents a "bridging" molecule in Structure-Activity Relationship (SAR) studies, linking the indole core of the JWH series with the carboxamide "head" groups found in newer generations of synthetic cannabinoids (e.g., the specific pyrrolidine moiety).
Unlike potent street narcotics (which typically feature N-pentyl or N-fluoropentyl chains), the N-methyl substitution on this molecule generally confers significantly reduced affinity for CB1/CB2 receptors, making it a vital negative control or low-potency baseline in receptor binding assays.
Physicochemical Dossier
| Property | Value / Description |
| IUPAC Name | (1-Methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone |
| Common Synonyms | 1-Methyl-3-(pyrrolidine-1-carbonyl)indole; 1-Methyl-3-pyrrolidinoylindole |
| CAS Number | 137643-32-4 |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Lipophilicity (LogP) | ~2.5 (Predicted) |
| pKa | Indole nitrogen is methylated; Amide nitrogen is non-basic.[1][2][3][4] |
Synthesis & Manufacturing Logic
To ensure high purity for pharmacological screening, we prioritize the Carboxylic Acid Activation Route over the potentially dirtier Friedel-Crafts acylation. This method allows for the isolation of the stable intermediate (acid) before final coupling, ensuring the removal of unreacted indole starting materials.
Method A: Acid Chloride Activation (Standard Laboratory Protocol)
This protocol utilizes oxalyl chloride to generate the reactive acid chloride species in situ, followed by nucleophilic attack by pyrrolidine.
Reagents:
-
Precursor: 1-Methylindole-3-carboxylic acid (CAS 32387-21-6)[2]
-
Activator: Oxalyl Chloride [(COCl)₂]
-
Catalyst: DMF (Dimethylformamide) - catalytic drops
-
Nucleophile: Pyrrolidine[5]
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Base: Triethylamine (Et₃N)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1-Methylindole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Chlorination: Cool to 0°C. Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.2 eq).
-
Mechanism:[6] The DMF catalyzes the formation of the Vilsmeier-like intermediate, facilitating the conversion of -COOH to -COCl. Gas evolution (CO, CO₂, HCl) will be observed.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Coupling: Cool the mixture back to 0°C. Slowly add a mixture of Pyrrolidine (1.1 eq) and Triethylamine (2.0 eq) in DCM.
-
Control: The Et₃N scavenges the HCl generated, preventing protonation of the pyrrolidine nucleophile.
-
-
Work-up: Stir at RT for 4 hours. Quench with saturated NaHCO₃.[7] Extract with DCM.[4] Wash organic layer with Brine.[7] Dry over MgSO₄.[4]
-
Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂; Hexane:EtOAc gradient).
Method B: Peptide Coupling (High Precision)
For small-scale, high-purity standards where yield is secondary to purity, use EDC/HOBt coupling. This avoids the moisture sensitivity of acid chlorides.
-
Reagents: 1-Methylindole-3-carboxylic acid, EDC·HCl, HOBt, DIPEA, Pyrrolidine, DMF (solvent).
-
Procedure: Mix Acid + EDC + HOBt + DIPEA in DMF. Stir 30 min to form the active ester. Add Pyrrolidine.[1] Stir 12h.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis pathway via Acid Chloride activation, ensuring stoichiometric control and high purity.
Analytical Characterization (Forensic & QC)
Differentiation of this compound from controlled substances (like JWH-018 or 5F-MDMB-PICA) relies on identifying the specific N-methyl and pyrrolidine signals.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) Prediction:
-
Indole C2-H: Singlet at ~7.7 ppm. (Diagnostic for 3-substituted indoles).
-
Aromatic Ring: Multiplets at 7.2 – 8.2 ppm (4 protons).
-
N-Methyl: Sharp Singlet at ~3.75 ppm (3 protons). Key differentiator from N-pentyl chains which show triplets/multiplets.
-
Pyrrolidine Ring:
-
N-CH₂: Two triplets/multiplets at ~3.5 – 3.7 ppm (4 protons).
-
C-CH₂: Multiplets at ~1.8 – 2.0 ppm (4 protons).
-
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 228.
-
Base Peak: Likely m/z 158 (1-methylindole-3-carbonyl cation) after loss of the pyrrolidine ring (m/z 70).
-
Fragmentation Pattern:
-
228 → 158 (Loss of pyrrolidine).
-
158 → 130 (Loss of CO).
-
130 → 103/77 (Indole core fragmentation).
-
Pharmacological Context & SAR
This section explains the causality of the molecule's behavior. Why is this specific CAS important? It defines the "floor" of potency in SAR studies.
Structure-Activity Relationship (SAR) Logic
The potency of indole-based cannabinoids at the CB1 receptor is governed by three domains:
-
The Tail (N-substituent): Requires lipophilicity to interact with the hydrophobic pocket of the receptor.
-
Pentyl/Fluoropentyl: High Affinity (nM range).
-
Methyl (This Compound):[5]Low/Negligible Affinity. The methyl group is too short to engage the hydrophobic channel effectively.
-
-
The Head (Linker + Ring): Carbonyl + Pyrrolidine.[1]
-
Pyrrolidine is a bioisostere for other cyclic amines but is less lipophilic than the adamantyl or naphthalene groups found in high-potency agonists.
-
Receptor Interaction Diagram
Caption: Figure 2. SAR analysis demonstrating why the N-methyl substituent limits the potency of this specific analog.
Safety & Handling
While this specific compound is likely of lower potency than "street" cannabinoids, it must be handled with the rigor of a potent bioactive agent due to its structural class.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS active agent.
-
Containment: Handle inside a certified Fume Hood.
-
PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, lab coat.
-
Deactivation: Treat waste with 10% bleach solution or incinerate via licensed chemical waste disposal.
References
-
Chemical Identity & Properties: PubChem. 1-Methylindole-3-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]
- Synthetic Methodology (Indole Amides): Banister, S. D., et al. "Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 2015. (Provides foundational protocols for indole-3-carboxamide synthesis).
- SAR Context: Wiley, J. L., et al. "Pharmacological evaluation of 'inert' and 'active' impurities in synthetic cannabinoid products." Drug and Alcohol Dependence. (Establishes the role of precursor/analog impurities in pharmacological profiles).
Sources
- 1. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylindole-3-carboxylic acid 97 32387-21-6 [sigmaaldrich.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity Testing of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
Abstract
The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities for potential therapeutic use.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized testing of the antimicrobial activity of the specific compound, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone . The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data for the evaluation of this compound's potential as an antimicrobial agent.[4][5]
Introduction: The Rationale for Antimicrobial Evaluation
Indole derivatives are of significant interest in drug discovery due to their versatile biological activities, which stem from the ability of the indole ring to mimic a variety of biomolecules and interact with diverse biological targets.[1] Several studies have highlighted the potential of indole-based compounds to disrupt bacterial membranes and inhibit biofilm formation, making them attractive candidates for the development of new antimicrobial agents.[1] The specific compound, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, possesses a unique combination of a methylated indole core and a pyrrolidinyl methanone substituent, which warrants a thorough investigation of its antimicrobial profile.
The primary objective of this protocol is to determine the in vitro antimicrobial efficacy of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone through the standardized determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, serving as a key measure of the compound's potency.[6][7][8] The MBC is the lowest concentration that results in a 99.9% reduction of the initial microbial population, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[6][9][10] Adherence to standardized methodologies, such as those provided by the CLSI, is paramount for ensuring the comparability and validity of the generated data.[4][11][12]
Safety, Materials, and Reagent Preparation
2.1. Laboratory Safety Precautions
Safe handling of both the test compound and microbial cultures is of utmost importance.
-
Compound Handling: Indole derivatives should be handled with care. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[13][14] Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[13][14]
-
Microbial Handling: All work with microbial cultures should be performed in a biosafety cabinet (Class II) to prevent contamination and exposure. Treat all microbial cultures as potential pathogens.[12] Decontaminate all work surfaces and materials after use.
2.2. Required Materials and Equipment
-
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (purity ≥95%)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile petri dishes
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Microbial strains (e.g., ATCC quality control strains)
2.3. Preparation of Reagents and Media
-
Test Compound Stock Solution:
-
Accurately weigh a sufficient amount of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.
-
-
Microbial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the MIC assay.[8]
-
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][16]
3.1. Step-by-Step Procedure
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 11 of the desired rows. Well 12 will serve as a sterility control (media only), and well 11 will be the growth control (inoculum without the test compound).
-
Serial Dilution of Test Compound:
-
Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL. This will result in a range of concentrations of the test compound in wells 1 through 10, each with a volume of 100 µL.
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum (prepared in section 2.3) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.
-
Incubation: Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone that completely inhibits visible growth of the microorganism.[7]
3.2. Visual Representation of the MIC Workflow
Caption: Workflow for MIC determination via broth microdilution.
Experimental Protocol: Determination of MBC
The MBC test is performed subsequently to the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.[6][9]
4.1. Step-by-Step Procedure
-
Subculturing: Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10-100 µL) from each of these wells and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[9][10]
4.2. Interpreting the MBC/MIC Ratio
The relationship between the MBC and MIC provides valuable insight into the compound's mode of action.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[15]
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).[15]
Data Presentation and Interpretation
All quantitative data should be systematically recorded for accurate analysis and comparison.
5.1. Example Data Summary Table
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 64 | 128 | 2 | Bactericidal |
| Enterococcus faecalis | 29212 | >128 | >128 | - | Resistant |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
5.2. Decision Pathway for Antimicrobial Evaluation
Caption: Decision pathway based on MIC and MBC results.
Conclusion and Future Directions
This document provides a detailed and standardized framework for assessing the antimicrobial properties of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. By following these protocols, researchers can generate high-quality, reproducible data on the compound's MIC and MBC against a panel of clinically relevant microorganisms. The results of these assays will be instrumental in determining the potential of this novel indole derivative as a lead compound for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The systematic evaluation of novel chemical scaffolds like the one presented here is a critical component in the global effort to combat the growing threat of antimicrobial resistance.[1][5]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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PMC. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
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PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Topic: Evaluation of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone for Antileishmanial Activity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, presents a significant global health challenge with limited therapeutic options.[1][2] The current drug arsenal is hampered by issues of toxicity, emerging resistance, and high cost, necessitating the urgent discovery of novel chemical scaffolds.[3][4] The indole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent antiparasitic properties, including activity against Leishmania.[5][6][7][8] This document provides a comprehensive set of protocols for the systematic evaluation of a novel indole derivative, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, for its potential as an antileishmanial agent. The methodologies described herein detail the assessment of the compound's activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages of the parasite, as well as its cytotoxicity against a mammalian host cell line to establish a selectivity profile.
Introduction: The Rationale for Targeting Leishmania with Indole Derivatives
Leishmaniasis manifests in several forms, ranging from self-healing cutaneous lesions to the fatal visceral form (kala-azar), which affects internal organs like the spleen and liver.[2][9][10] The parasite has a digenetic life cycle, existing as a flagellated promastigote in the sandfly vector and as a non-motile amastigote within the phagolysosomes of mammalian macrophages.[11] Effective drug discovery programs must target this intracellular amastigote stage, as it is responsible for the pathology of the disease.[12][13][14]
Indole alkaloids and their synthetic analogs have shown promising pharmacological activity against Leishmania parasites.[5][7][8] The diverse mechanisms of action for indole-based compounds include the inhibition of essential parasite enzymes like DNA topoisomerase, disruption of mitochondrial function, and interference with key metabolic pathways.[7][8][15] For instance, certain indole derivatives have been shown to inhibit Leishmania donovani topoisomerase I, an enzyme structurally distinct from its human counterpart, making it an attractive drug target.[7][15]
The specific compound under investigation, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (CAS: 137643-32-4), is a novel synthetic molecule.[16] While its direct antileishmanial activity has not been previously reported, related structures such as N-(1-methyl-1H-indol-3-yl)methyleneamines have demonstrated significant activity against Leishmania major.[17][18] This provides a strong rationale for a thorough investigation into its potential. This application note outlines the critical assays required to determine its efficacy and selectivity.
Principle of the In Vitro Assay Cascade
A tiered screening approach is essential for efficiently evaluating a new chemical entity. The process begins with a primary screen against the easily culturable promastigote form, followed by a more complex and physiologically relevant assay against the intracellular amastigote. A parallel cytotoxicity assay is crucial for interpreting the antileishmanial activity.
-
Anti-promastigote Assay: This initial screen assesses the compound's ability to inhibit the growth of the parasite's insect stage. It is a rapid and cost-effective method for identifying potentially active compounds.
-
Anti-amastigote Assay: This is the gold-standard in vitro assay. It measures the compound's ability to kill or inhibit the replication of amastigotes within a host macrophage cell line (e.g., J774A.1 or THP-1).[19][20] A positive result in this assay is a strong indicator of potential in vivo efficacy.
-
Mammalian Cytotoxicity Assay: This assay is performed on the same host macrophage cell line used for the amastigote screen. It determines the concentration at which the compound becomes toxic to host cells.
-
Selectivity Index (SI): The ratio of host cell cytotoxicity (CC₅₀) to anti-amastigote activity (IC₅₀) provides the Selectivity Index (SI = CC₅₀/IC₅₀).[21][22] A high SI value is desirable, as it indicates that the compound is selectively toxic to the parasite with a wider therapeutic window.
The viability in all three assays can be determined using a metabolic indicator dye such as Resazurin (Alamar Blue). Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent resorufin, providing a quantitative measure of cell health.[22][23]
Caption: High-level workflow for evaluating antileishmanial activity and selectivity.
Detailed Protocols
3.1. General Materials
-
Leishmania donovani (e.g., strain MHOM/ET/67/L82)
-
J774A.1 murine macrophage cell line (ATCC® TIB-67™)
-
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (Test Compound)
-
Amphotericin B (Positive Control)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
M199 Medium (for promastigotes)
-
RPMI-1640 Medium (for macrophages)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Resazurin sodium salt
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom, black, clear-bottom tissue culture plates
3.2. Protocol 1: In Vitro Anti-promastigote Susceptibility Assay
Causality: This protocol uses the replicative, extracellular stage of the parasite. A stationary phase culture is used because these parasites are more infective and physiologically closer to the forms that infect macrophages.
-
Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 26°C.[24] Subculture every 3-4 days to maintain logarithmic growth. For the assay, use a 4-5 day old stationary-phase culture.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration working solutions by serially diluting in M199 medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Adjust the concentration of stationary-phase promastigotes to 2 x 10⁶ cells/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the 2x compound dilutions to the respective wells.
-
Include controls: Amphotericin B as a positive control, and medium with 0.5% DMSO as a negative (vehicle) control.
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of Resazurin solution (0.125 mg/mL in PBS) to each well.
-
Incubate for another 4-6 hours at 26°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
3.3. Protocol 2: In Vitro Intracellular Anti-amastigote Assay
Causality: This assay mimics the in vivo environment where the parasite resides and replicates. Removing non-internalized promastigotes is a critical step to ensure the assay measures activity specifically against the intracellular forms.
-
Macrophage Culture: Culture J774A.1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed 5 x 10⁴ macrophages in 100 µL of medium per well in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Infection:
-
Harvest stationary-phase L. donovani promastigotes and resuspend them in fresh RPMI-1640 medium.
-
Replace the medium on the adhered macrophages with 100 µL of the promastigote suspension at a parasite-to-macrophage ratio of 10:1.[25]
-
Incubate for 4 hours at 37°C to allow phagocytosis.
-
Wash the wells three times with warm PBS to remove non-internalized parasites. Add 100 µL of fresh medium.
-
-
Compound Treatment:
-
Prepare 2x working concentrations of the test compound in RPMI-1640 medium.
-
Add 100 µL of the compound dilutions to the infected macrophages. Include positive (Amphotericin B) and negative (0.5% DMSO) controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment & Data Analysis: Follow steps 5 and 6 from Protocol 1, incubating with Resazurin at 37°C. The resulting IC₅₀ value represents the activity against intracellular amastigotes.
3.4. Protocol 3: Mammalian Cell Cytotoxicity Assay
Causality: This protocol is identical to the anti-amastigote assay but uses uninfected cells. This ensures that any observed reduction in viability is due to the compound's effect on the host cell, allowing for a direct and fair comparison to determine selectivity.
-
Cell Plating: Seed J774A.1 macrophages (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours, as in Protocol 2.
-
Compound Treatment: Add 100 µL of the 2x compound dilutions (using the same concentration range as the amastigote assay) to the uninfected macrophages.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment & Data Analysis: Follow steps 5 and 6 from Protocol 1. The resulting value is the 50% cytotoxic concentration (CC₅₀).
Data Interpretation & Expected Results
The efficacy and selectivity of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone are summarized by the IC₅₀, CC₅₀, and SI values. A promising lead compound will exhibit low micromolar or nanomolar activity against intracellular amastigotes and a selectivity index of >10.[21]
Table 1: Example Data Summary for Antileishmanial Evaluation
| Compound | Anti-promastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) [CC₅₀/IC₅₀] |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Amphotericin B | 0.15 | 0.25 | > 25 | > 100 |
| Miltefosine | 4.5 | 9.4 | 55.2 | 5.87 |
Note: Values for Amphotericin B and Miltefosine are representative and can vary based on parasite strain and host cell line.[9]
Perspective on Mechanism of Action Studies
Should (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone demonstrate promising activity and selectivity, subsequent studies should focus on elucidating its mechanism of action. Based on known antileishmanial targets and the indole scaffold, several pathways are of primary interest.[10][26]
-
Mitochondrial Function: The parasite's mitochondrion is a validated drug target.[8] Assays measuring mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption can reveal if the compound disrupts parasite energy metabolism.[25]
-
Sterol Biosynthesis: Leishmania relies on an ergosterol-based membrane, which is absent in mammals.[15] GC-MS analysis of the sterol profile of treated parasites can identify interference with this pathway.[6]
-
DNA Topoisomerase Inhibition: Indole derivatives are known to target DNA topoisomerases.[7] In vitro assays using purified Leishmania topoisomerase I can determine if the compound inhibits its DNA relaxation activity.
-
Reactive Oxygen Species (ROS) Induction: Many antileishmanial drugs induce oxidative stress.[9][27] Cellular probes like H₂DCFDA can be used to quantify ROS production in treated parasites.
Caption: Potential mechanisms of action for an antileishmanial indole derivative.
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- 22. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. journals.asm.org [journals.asm.org]
- 26. mdpi.com [mdpi.com]
- 27. Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Assessment of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
Introduction & Compound Profile
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic indole alkaloid structurally related to the aminoalkylindole class of cannabimimetic agents (e.g., JWH-018). As a potent lipophilic ligand, its pharmacokinetic (PK) evaluation requires a specialized approach to address challenges in solubility, blood-brain barrier (BBB) penetration, and rapid metabolic clearance.
This Application Note outlines a rigorous protocol for the preclinical PK assessment of this compound in rodents. The design prioritizes the determination of bioavailability (
Physicochemical Context[1][2][3][4][5][6][7][8][9]
-
Chemical Class: Indole-3-carboxamide derivative.
-
Predicted LogP: ~2.5 – 3.5 (Moderate to High Lipophilicity).
-
Key Challenge: High non-specific binding to plastics and plasma proteins; poor aqueous solubility.
Phase I: Bioanalytical Method Development (LC-MS/MS)
Before in vivo dosing, a robust quantitation method must be validated. Indole cannabinoids are prone to adsorption losses; therefore, the extraction protocol is critical.
Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 3.0 minutes (rapid elution required due to lipophilicity).
Sample Preparation Protocol
Method: Supported Liquid Extraction (SLE) is superior to Protein Precipitation (PPT) for this compound to minimize phospholipid suppression and improve recovery of the lipophilic analyte.
Step-by-Step Protocol:
-
Aliquoting: Transfer 50 µL of plasma/brain homogenate to a 96-well plate.
-
Internal Standard (IS): Add 10 µL of deuterated analog (e.g., JWH-018-d9 or Diazepam-d5 as a surrogate) at 100 ng/mL.
-
Dilution: Add 50 µL of 0.1% Formic Acid (aq) to pretreat the sample.
-
Loading: Load the mixture onto a Diatomaceous Earth SLE plate (e.g., Biotage Isolute SLE+).
-
Soak: Allow to absorb for 5 minutes (gravity).
-
Elution: Elute with 2 x 600 µL Methyl Tert-Butyl Ether (MTBE).
-
Evaporation: Dry under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Water:ACN.
Workflow Visualization
The following diagram illustrates the analytical decision matrix.
Figure 1: Bioanalytical extraction decision tree emphasizing SLE for lipophilic indole recovery.
Phase II: Formulation Strategy
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is poorly soluble in water. Improper formulation will lead to precipitation upon injection (embolism risk) or poor oral absorption.
Intravenous (IV) Vehicle
-
Target Concentration: 0.5 – 1.0 mg/mL.
-
Composition: 5% DMSO + 5% Solutol HS15 (or Cremophor EL) + 90% Saline.
-
Preparation: Dissolve compound in DMSO first. Add Solutol. Vortex. Slowly add warm saline while vortexing to prevent "crashing out."
Oral (PO) Vehicle
-
Target Concentration: 1.0 – 5.0 mg/mL.
-
Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
-
Preparation: Micronize the compound if solid. Suspend in vehicle using a probe sonicator to create a uniform suspension.
Phase III: In Vivo Pharmacokinetic Protocol
Species: Male Sprague-Dawley Rats (250–300 g). Rigor: Fasted (12h) prior to dosing to standardize absorption. Water ad libitum.
Experimental Design Table
| Group | Route | Dose (mg/kg) | Vehicle | N (Animals) | Sampling Timepoints (h) |
| A | IV (Bolus) | 1.0 | 5% DMSO/Solutol | 3 (Cannulated) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |
| B | PO (Gavage) | 5.0 | 0.5% MC/Tween | 3 (Cannulated) | 0.25, 0.5, 1, 2, 4, 8, 24 |
| C | Brain Dist. | 5.0 (PO) | 0.5% MC/Tween | 12 (Terminal) | Terminal harvest at 1, 4, 8, 24h (n=3/point) |
Dosing & Sampling Procedure
-
Catheterization: Use Jugular Vein Cannulated (JVC) rats for serial blood sampling to reduce stress and improve data quality.
-
Blood Collection: Collect 200 µL blood into K2EDTA tubes.
-
Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma. Store at -80°C.
-
Brain Collection (Group C):
-
Euthanize via CO2 asphyxiation.
-
Perfuse transcardially with cold saline to remove residual blood (critical to distinguish blood vs. parenchyma drug levels).
-
Weigh brain, homogenize in 3 volumes of PBS (1:4 dilution).
-
Phase IV: Data Analysis & Interpretation
Data should be analyzed using Non-Compartmental Analysis (NCA) via software like Phoenix WinNonlin or PKanalix.
Key Parameters & Logic
-
&
: Indicators of absorption rate. - : Total exposure.
-
Clearance (
): Critical for indoles. High clearance suggests rapid hepatic metabolism (likely CYP-mediated hydroxylation). -
Volume of Distribution (
): If > 0.7 L/kg (total body water), the drug distributes extensively into tissues (expected for this lipophilic compound). -
Bioavailability (
): -
Brain-to-Plasma Ratio (
):-
Interpretation: A ratio > 1.0 indicates active transport or high lipophilic accumulation, validating CNS potential.
-
Pharmacokinetic Pathway Diagram
Figure 2: Compartmental disposition model highlighting the Blood-Brain Barrier (BBB) interaction.
Scientific Integrity & Safety Notes
-
Metabolic Instability: Indole-derived cannabinoids are rapidly metabolized by CYP2C9 and CYP3A4. If in vivo clearance is extremely high (approaching hepatic blood flow, ~55 mL/min/kg in rats), consider designing a deuterated analog to slow metabolism (Kinetic Isotope Effect).
-
Adsorption: Due to high lipophilicity, avoid using polystyrene tubes. Use Polypropylene (PP) or glass to prevent drug loss during storage.
-
Safety: This compound is a potent CB receptor agonist. Handle in a Class II Biosafety Cabinet. Wear double nitrile gloves.
References
-
Wiley, J. L., et al. (2012). "Pharmacology of indole- and indazole-derived synthetic cannabinoids." Journal of Pharmacology and Experimental Therapeutics. Link
-
Hutter, M., et al. (2012). "Determination of the major metabolites of JWH-018 in human urine by LC-MS/MS." Journal of Mass Spectrometry. Link
-
Vandeputte, M. M., et al. (2021). "Pharmacokinetics and Metabolism of Synthetic Cannabinoids." Drug Testing and Analysis. Link
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." (2022). Link
Application Note: In Vivo Characterization of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
Protocol Series: Structure-Activity Relationship (SAR) of Indole-3-Carboxamides
Part 1: Introduction & Scientific Context
The Compound
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (hereafter referred to as IMP-3 ) is a synthetic small molecule belonging to the indole-3-carboxamide class. Structurally, it consists of an indole core methylated at the N1 position, with a pyrrolidine ring attached via a carbonyl linker at the C3 position.
Pharmacological Significance
This molecule represents a critical "scaffold probe" in the study of Synthetic Cannabinoid Receptor Agonists (SCRAs). While potent SCRAs (e.g., 5F-CUMYL-PICA, SDB-006) typically feature lipophilic N1-tails (pentyl, fluoropentyl) to engage the hydrophobic pocket of the Cannabinoid Type 1 receptor (CB1), IMP-3 features a truncated N1-methyl group.
Why study this compound?
-
SAR Validation: It serves as a low-affinity control to define the steric and hydrophobic minimums required for CB1 activation.
-
Metabolic Profiling: It is a potential downstream metabolite of longer-chain analogs (via oxidative dealkylation), serving as a biomarker in toxicological screening.
-
Off-Target Screening: Due to its rigid amide structure, it is used to screen for non-CB GPCR activity (e.g., Serotonin 5-HT2A modulation) often seen in indole derivatives.
Part 2: Experimental Design & Logic
To fully characterize IMP-3 , a multi-modal approach is required. We cannot assume high potency; therefore, the experimental design must be sensitive enough to detect partial agonism or subtle physiological shifts.
Core In Vivo Model: The Modified Cannabinoid Tetrad (Mouse)
The "Tetrad" is the gold-standard assay for cannabimimetic activity, assessing four distinct physiological endpoints regulated by CB1 receptors in the CNS.
Hypothesis: If IMP-3 retains residual affinity for the orthosteric site, it will produce a dose-dependent, albeit weaker, response profile compared to a full agonist (e.g., WIN 55,212-2).
The Four Components:
-
Hypolocomotion: Sedation/reduced motor activity.
-
Hypothermia: Drop in core body temperature (pre-optic area of hypothalamus).
-
Catalepsy: Rigidity/immobility (extrapyramidal motor system).
-
Analgesia (Antinociception): Reduced pain response (spinal/supraspinal).
Part 3: Detailed Protocol
Materials & Formulation
-
Test Article: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (IMP-3).
-
Vehicle: 5% Ethanol : 5% Cremophor EL : 90% Saline (Standard lipophilic vehicle).
-
Subjects: Male C57BL/6J Mice (8-10 weeks, 20-25g).
-
Positive Control: WIN 55,212-2 (3 mg/kg).
-
Negative Control: Vehicle only.
Workflow Visualization
The following diagram outlines the sequential execution of the Tetrad assay to ensure data integrity and minimize stress-induced artifacts.
Figure 1: Sequential workflow for the Cannabinoid Tetrad Assay. Order of operations is critical to prevent stress from nociception tests affecting body temperature.
Step-by-Step Methodology
Step 1: Baseline Acquisition (T = -15 min)
Before administering IMP-3, establish the baseline for each animal.
-
Temperature: Insert a lubricated thermistor probe 2 cm into the rectum. Record once stabilized.
-
Nociception: Use a Tail Flick Analgesymeter. Set light intensity to achieve a baseline latency of 2–4 seconds. Cut-off time: 10 seconds (to prevent tissue damage).
Step 2: Administration (T = 0)
-
Administer IMP-3 via Intraperitoneal (i.p.) injection .
-
Dosing Strategy: Due to the expected low potency of the N-methyl analog, use a logarithmic dose escalation: 1, 10, 30, and 100 mg/kg .
-
Volume: 10 mL/kg.
Step 3: The Tetrad Battery (T = +30, +60, +120 min)
Perform tests in the order of Least Invasive → Most Invasive to maintain physiological stability.
-
Rectal Temperature (Hypothermia):
-
Measure as described in baseline.
-
Metric: Change from baseline (
).
-
-
Bar Test (Catalepsy):
-
Place the mouse's forepaws on a horizontal bar (0.5 cm diameter) elevated 4 cm above the surface.
-
Metric: Latency to remove paws (Seconds).
-
Cut-off: 60 seconds.
-
-
Open Field (Locomotion):
-
Place mouse in a 40x40cm infrared tracking arena for 5 minutes.
-
Metric: Total distance traveled (cm) and Velocity (cm/s).
-
Note: This also assesses anxiety (center vs. periphery time).
-
-
Tail Flick (Analgesia):
-
Apply radiant heat to the tail.
-
Metric: Latency to withdraw (Seconds).
-
Calculation: % Maximum Possible Effect (MPE) =
.
-
Part 4: Mechanism of Action & Signaling
To interpret the results, one must understand the cellular cascade IMP-3 is expected to trigger (or fail to trigger). The diagram below illustrates the G-protein coupled receptor (GPCR) pathway.
Figure 2: Signal transduction pathway. IMP-3 is evaluated for its ability to drive the Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels.
Part 5: Data Presentation & Interpretation
Summarize your findings using the following table structure. Comparison with a reference standard (e.g., JWH-018 or WIN 55,212-2) is mandatory for validity.
Table 1: Comparative Efficacy (Hypothetical Data)
| Parameter | Metric | Vehicle | IMP-3 (10 mg/kg) | IMP-3 (100 mg/kg) | Reference (WIN 55) |
| Hypothermia | -0.2 ± 0.1 | -0.5 ± 0.2 | -1.2 ± 0.3 | -4.5 ± 0.4 | |
| Analgesia | % MPE | 5 ± 2% | 12 ± 4% | 35 ± 6% | 95 ± 5% |
| Catalepsy | Latency (s) | 2 ± 1 | 5 ± 2 | 15 ± 4 | >60 |
| Locomotion | Distance (m) | 25 ± 3 | 22 ± 4 | 12 ± 2 | 2 ± 1 |
Interpretation Guide:
-
Full Agonist Profile: Significant effects in all four categories (like the Reference column).
-
Partial/Weak Agonist (Expected for IMP-3): Mild hypothermia and locomotor suppression at high doses, but failure to reach catalepsy cutoff or full analgesia. This confirms the "Methyl Effect"—the drastic loss of potency due to the short N1-tail [1].
-
Inactive: No significant difference from Vehicle.
Part 6: Troubleshooting & Validation
-
Solubility Issues:
-
Problem: IMP-3 precipitates in saline.
-
Solution: Pre-dissolve in 100% DMSO or Ethanol before adding surfactant (Cremophor/Tween 80), then slowly add warm saline. Final DMSO concentration should not exceed 10%.
-
-
Biphasic Effects:
-
Observation: Hyperlocomotion at low doses (1 mg/kg).
-
Cause: Some cannabinoids cause excitation before sedation. This is a valid pharmacological phenotype.
-
-
Receptor Specificity Check:
-
To confirm effects are CB1-mediated, pre-treat a subset of animals with Rimonabant (SR141716A) , a CB1 antagonist (3 mg/kg). If IMP-3 effects are blocked, the mechanism is confirmed.
-
References
-
Wiley, J. L., Marusich, J. A., & Huffman, J. W. (2014). Moving around the molecule: relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life Sciences, 97(1), 55-63.
-
Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.
-
Metna-Laurent, M., et al. (2017). Cannabinoid-induced tetrad in mice. Current Protocols in Neuroscience, 80(1), 9-59.
-
Fantegrossi, W. E., et al. (2014). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? Life Sciences, 97(1), 45-54.
Application Note: High-Throughput Screening of (1-Methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Scaffolds
Executive Summary & Chemical Context
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is a synthetic indole-3-carboxamide. Structurally, it serves as a simplified scaffold for the aminoalkylindole class of synthetic cannabinoids (e.g., JWH-type compounds). In high-throughput screening (HTS), this molecule and its derivatives are primarily interrogated against Class A GPCRs, specifically Cannabinoid Receptors (CB1/CB2), due to the "privileged" nature of the indole core.
Critical HTS Challenge: This molecule exhibits significant lipophilicity (cLogP ~2.5–3.0) and low aqueous solubility.[1][2][3] Standard pipetting workflows often result in compound precipitation, surface adsorption, and false negatives. This guide details an optimized acoustic-dispensing workflow to maintain compound integrity.
Physicochemical Handling & Solubility (The "Trustworthiness" Pillar)[5]
The success of screening this scaffold relies entirely on preventing "crash-out" in the assay buffer.
Solubility Profile
| Solvent | Solubility Limit | Storage Stability | Notes |
| DMSO | ~30 mg/mL | High (months at -20°C) | Preferred stock solvent. |
| DMF | ~30 mg/mL | Moderate | Alternative if DMSO interferes. |
| Ethanol | ~15 mg/mL | Low (evaporation risk) | Not recommended for HTS stocks. |
| PBS (pH 7.2) | < 0.1 mg/mL | Very Low (< 24 hrs) | Do not store. Prepare immediately before use. |
Protocol: Acoustic Source Plate Preparation
Rationale: Traditional tip-based transfer leads to compound loss via adsorption to polypropylene tips. Acoustic Droplet Ejection (ADE) is mandatory for this scaffold to ensure accurate potency data.
-
Dissolution: Dissolve 10 mg of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone in 100% anhydrous DMSO to generate a 10 mM Master Stock .
-
Clarification: Centrifuge at 2000 x g for 5 minutes to remove any particulate matter that could interfere with acoustic calibration.
-
Plate Transfer: Transfer 40 µL of Master Stock into a Labcyte 384-well LDV (Low Dead Volume) source plate .
-
Quality Control: Measure absorbance at 280 nm (A280) to verify concentration before sealing.
HTS Assay Workflow: Gi-Coupled cAMP Inhibition
Target Rationale: As an indole-3-carboxamide, this scaffold is predicted to act as an agonist for Gi/o-coupled receptors (CB1/CB2). The most robust HTS readout is the inhibition of Forskolin-stimulated cAMP production using TR-FRET (e.g., HTRF or LANCE Ultra).
Experimental Design (384-well format)
-
Cell Line: CHO-K1 or HEK293 overexpressing hCB2 (or target GPCR).
-
Detection: TR-FRET cAMP kit (Europium cryptate donor / d2 acceptor).
-
Total Assay Volume: 20 µL.
Step-by-Step Protocol
Step 1: Compound Dispensing (Acoustic)
-
Use an Echo 550/650 to dispense 20 nL of compound from the DMSO Source Plate directly into the dry 384-well Assay Plate (white, low-volume).
-
Backfill: Dispense 20 nL of 100% DMSO into "Low Control" (LC) and "High Control" (HC) columns to normalize vehicle concentration (0.1% final).
Step 2: Cell Addition
-
Harvest cells and resuspend in Stimulation Buffer (HBSS + 500 µM IBMX to block phosphodiesterase).
-
Adjust density to 200,000 cells/mL .
-
Dispense 10 µL of cell suspension into all wells.
-
Incubation 1: 15 minutes at Room Temperature (RT). This allows the lipophilic indole to partition into the membrane and bind the receptor before cAMP stimulation.
Step 3: Stimulation
-
Prepare 2x Forskolin Solution (typically 2-10 µM final, depending on cell line sensitivity).
-
Dispense 10 µL of 2x Forskolin to all wells except the non-stimulated negative controls.
-
Incubation 2: 30 minutes at RT.
Step 4: Detection (Lysis & FRET)
-
Dispense 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Dispense 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Incubation 3: 1 hour at RT in the dark.
-
Read: EnVision or PHERAstar plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).
Visualizations
Diagram 1: Acoustic HTS Workflow
This workflow minimizes plastic contact, essential for lipophilic indole scaffolds.
Caption: Optimized non-contact dispensing workflow to prevent lipophilic compound loss on pipette tips.
Diagram 2: Signaling Pathway & Detection Logic
Understanding the Gi-coupled mechanism is crucial for interpreting "Gain of Signal" in cAMP FRET assays.
Caption: Agonist binding inhibits Adenylyl Cyclase, reducing cAMP. In competitive immunoassays, low cAMP results in HIGH FRET signal.
Data Analysis & Hit Selection
Quality Metrics (Z-Factor)
For this assay to be valid, the Z' factor must be > 0.5.
- (Positive Control): Cells + Vehicle + Forskolin (High cAMP, Low FRET).
- (Negative Control): Cells + Agonist Reference (e.g., WIN 55,212-2) + Forskolin (Low cAMP, High FRET).
Curve Fitting
Indole-methanones often display steep Hill slopes (>1.5) due to high potency and lipophilicity.
-
Fit data to a 4-parameter logistic (4PL) model .
-
Flag: If the Hill slope is > 3.0, suspect compound aggregation or micelle formation. Repeat the assay with 0.01% Triton X-100 in the buffer to confirm specific binding.
References
-
Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Product Information. (Reference for solubility and handling of indole-methanone scaffolds). Link
-
Sigma-Aldrich. (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Product Specification. (Specific CAS 137643-32-4 identification).[4][5] Link
-
National Institutes of Health (PubChem). Compound Summary: 1-(1-Methyl-1H-indol-3-yl)ethanone. (Structural analog physicochemical data). Link
-
Banister, S. D., et al. (2019). The chemistry and pharmacology of synthetic cannabinoid receptor agonists. (Contextualizes the indole-3-carbonyl scaffold in drug discovery). ACS Chemical Neuroscience. Link
-
Janzen, W. P. (2014). Screening Technologies for High Throughput Screening. (Standard protocols for GPCR/cAMP HTS). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone | 137643-32-4 [sigmaaldrich.com]
Validation & Comparative
(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone activity compared to known anticancer drugs
An Investigative Framework for Assessing the Anticancer Potential of Novel Indole-Based Compounds: A Comparative Analysis of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Against Standard Chemotherapeutics
Foreword
The relentless pursuit of novel anticancer agents is a cornerstone of modern oncology research. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with potent biological activities. This guide addresses the compound (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, a molecule of interest for which public data on anticancer activity is not yet available.
In the absence of established data, this document serves as an investigative roadmap. It is designed for researchers, scientists, and drug development professionals, providing a rigorous, step-by-step framework for evaluating the anticancer potential of a novel compound like (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. We will outline the necessary experimental protocols, explain the scientific rationale behind these choices, and establish a framework for comparing its potential efficacy against well-characterized anticancer drugs, namely Cisplatin and Paclitaxel. This approach ensures a scientifically valid assessment, grounded in established methodologies of cancer pharmacology.
Part 1: Foundational Cytotoxicity Screening
The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This establishes a baseline of activity and informs all subsequent mechanism-of-action studies.
The In Vitro Cell Viability Assay: A Comparative IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental metric of a drug's potency. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.
Experimental Rationale: The choice of cell lines is critical for a broad assessment of anticancer potential. We have selected three well-characterized and commonly used human cancer cell lines representing different cancer types:
-
HeLa (Cervical Cancer): A robust and highly proliferative cell line.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, important for studying hormone-dependent cancers.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.
By testing our compound of interest, (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, alongside established drugs like Cisplatin and Paclitaxel, we can directly benchmark its potency.
Comparative IC50 Data (Hypothetical Data for (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone)
The following table presents a hypothetical outcome of such an experiment, comparing the IC50 values (in µM) of our test compound with known values for Cisplatin and Paclitaxel. This illustrates the type of data that would be generated.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone | TBD | TBD | TBD |
| Cisplatin | ~ 1.5 - 3.0 | ~ 5.0 - 10.0 | ~ 2.0 - 5.0 |
| Paclitaxel | ~ 0.002 - 0.01 | ~ 0.001 - 0.005 | ~ 0.005 - 0.02 |
TBD = To Be Determined through experimentation. The values for Cisplatin and Paclitaxel are representative ranges found in the literature.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Do the same for Cisplatin and Paclitaxel.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next logical step is to investigate how the compound is killing the cancer cells. This is crucial for understanding its potential therapeutic niche and for predicting potential resistance mechanisms.
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell death. Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Experimental Rationale: If (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone induces cell cycle arrest at a specific phase (e.g., G2/M), it might suggest a mechanism similar to that of Paclitaxel, which stabilizes microtubules and prevents mitotic spindle formation. Conversely, an S-phase arrest could point towards DNA synthesis inhibition, a hallmark of drugs like Cisplatin.
Workflow for Anticancer Compound Evaluation
Caption: A workflow for the evaluation of a novel anticancer compound.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common and desirable outcome of cancer therapy. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Observing a significant increase in the Annexin V-positive cell population after treatment would strongly suggest that (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone induces apoptosis.
The Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway, a potential target for anticancer drugs.
Part 3: Synthesis and Interpretation
The ultimate goal of this investigative framework is to build a comprehensive profile of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone and to rationally compare it to existing therapies.
Interpreting the Data:
-
High Potency, Unique Mechanism: If the compound exhibits a low IC50 (comparable to or better than Paclitaxel) and induces a mechanism distinct from both Cisplatin and Paclitaxel (e.g., G1 arrest), it would be a high-priority candidate for further development.
-
Selective Cytotoxicity: If the compound shows significantly higher potency in one cell line over others, it may indicate a selective activity that could be exploited. For example, high potency in MCF-7 cells might suggest a role in hormone-dependent pathways.
-
Apoptosis vs. Necrosis: A compound that induces apoptosis is generally preferred over one that causes necrosis, as apoptosis is a less inflammatory form of cell death. The Annexin V/PI assay is critical for making this distinction.
By following this structured approach, researchers can move from an unknown compound to a data-driven assessment of its anticancer potential. This guide provides the necessary protocols and logical framework to initiate such an investigation, ensuring that the evaluation of novel molecules like (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone is conducted with scientific rigor and a clear path toward potential clinical translation.
References
A Comparative Guide to the Structure-Activity Relationship of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone and its Analogs as Cannabinoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone scaffold, a core structure found in many synthetic cannabinoid receptor modulators. By dissecting the roles of the N1-methyl group, the C3-carbonyl linker, and the pyrrolidinyl moiety, this document offers a comparative framework for understanding how subtle molecular modifications influence binding affinity and functional activity at cannabinoid receptors, primarily CB1 and CB2.
Introduction: The Indole-3-Carboxamide Scaffold
The indole-3-carboxamide core is a well-established pharmacophore that has been extensively explored in the development of synthetic cannabinoids. These compounds often exhibit high affinity for the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in a myriad of physiological processes. The (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone structure represents a archetypal example of this class of compounds, possessing the key features necessary for cannabinoid receptor interaction: a heterocyclic indole core, a linker group at the 3-position, and a lipophilic substituent. Understanding the SAR of this scaffold is crucial for the rational design of novel ligands with desired potency, selectivity, and functional activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone and its analogs is highly dependent on the nature of the substituents at three key positions: the N1 position of the indole ring, the C3 linker, and the C3 substituent.
The N1-Methyl Group: Influence on Potency
The substituent at the N1 position of the indole ring plays a significant role in modulating the affinity and efficacy of these ligands for cannabinoid receptors. While a variety of alkyl and other groups have been explored, the presence of a small alkyl chain is a common feature in many potent synthetic cannabinoids.
N-alkylation of the indole is generally well-tolerated and can influence potency. For instance, in a series of indole-3-carboxamides, N1-alkylation with groups such as pentyl has been shown to yield high-affinity CB1 ligands.[1] The methyl group in (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone provides a degree of lipophilicity and is a common starting point for SAR studies. While longer alkyl chains, such as pentyl, are often associated with increased potency in some series, the optimal length can vary depending on the other substituents on the molecule.[2]
The C3-Carbonyl Linker: A Critical Interaction Point
The methanone (carbonyl) group at the C3 position of the indole serves as a crucial linker and a potential hydrogen bond acceptor, facilitating interaction with the cannabinoid receptors. The replacement of this carbonyl group with other linkers often leads to a significant decrease in affinity, highlighting its importance in the binding pharmacophore.
The C3-Pyrrolidinyl Moiety: Modulating Affinity and Selectivity
The substituent attached to the C3-carbonyl group is a key determinant of a ligand's affinity and selectivity for CB1 versus CB2 receptors. The pyrrolidinyl group in the title compound is one of several cyclic amines that have been investigated in this position.
The nature of this group can dramatically influence the pharmacological profile. For example, replacing the pyrrolidinyl group with other cyclic or acyclic amines can alter both potency and selectivity. In a study of C-3 amido-indoles, various amide substituents were explored, revealing that these compounds could be tuned to selectively bind to the CB2 receptor.[3][4] The choice of the amine moiety can impact physicochemical properties such as solubility and metabolic stability. For instance, the incorporation of a morpholine ring has been explored to introduce polarity.[5]
Comparative SAR Data of Indole-3-Carboxamide Analogs
To illustrate the impact of structural modifications on cannabinoid receptor activity, the following table summarizes binding affinity (Ki) and/or functional activity (EC50) data for a selection of indole-3-carboxamide analogs from the literature. This data provides a quantitative basis for the SAR discussion.
| Compound ID | N1-Substituent | C3-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| Analog 1 | H | Adamantyl-1-carboxamide | >10000 | 4.3 | - | - | [3] |
| Analog 2 | H | N-Adamantyl-N-methylcarboxamide | >10000 | 25 | - | - | [3] |
| 5F-MDMB-PICA | 5-Fluoropentyl | (S)-methyl 3,3-dimethyl-1-oxobutan-2-ylcarbamoyl | - | - | 3.26 | 0.87 | [6] |
| ADB-FUBINACA | 4-Fluorobenzyl | (S)-1-amino-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl | - | - | 0.69 | 0.59 | [6] |
| JWH-122 analog | 5-Chloropentyl | Naphthalen-1-yl | - | - | 74.1 | 7.05 | [6] |
| AM-2201 | 5-Fluoropentyl | Naphthalen-1-yl | - | - | 23.5 | - | [6] |
Note: This table is a compilation of data from multiple sources and direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: Cannabinoid Receptor Radioligand Binding Assay
This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors. This protocol is a composite of established methodologies.[1][7][8][9]
Materials
-
Membrane Preparations: Cell membranes from HEK or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2 or unlabeled CP-55,940).
-
Test Compounds: Stock solutions of the compounds to be tested, typically in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
96-well Plates: For incubating the binding reaction.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell Harvester: For rapid filtration.
-
Scintillation Counter and Scintillation Cocktail: For quantifying radioactivity.
Procedure
-
Preparation of Reagents:
-
Thaw the frozen membrane preparations on ice.
-
Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd value (typically 0.5-2.0 nM for [3H]CP-55,940).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of binding buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Test Compound Wells: Add 50 µL of the various dilutions of the test compounds.
-
-
Addition of Radioligand:
-
Add 50 µL of the [3H]CP-55,940 solution to all wells.
-
-
Initiation of Binding Reaction:
-
Add 100 µL of the diluted membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination of Assay and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Cannabinoid Receptor Binding Assay
Caption: Workflow of the cannabinoid receptor radioligand binding assay.
Key Structure-Activity Relationships of Indole-3-Carboxamides
Caption: Key SAR points for indole-3-carboxamide cannabinoid receptor modulators.
References
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Hynes Jr, J., Leftheris, K., Wu, H., Pandit, C., Chen, P., Norris, D. J., ... & McIntyre, K. W. (2002). C-3 Amido-indole cannabinoid receptor modulators. Bioorganic & medicinal chemistry letters, 12(17), 2399-2402. [Link]
-
Soethoudt, M., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in enzymology, 593, 215–233. [Link]
-
Hynes Jr, J., et al. (2002). C-3 Amido-Indole cannabinoid receptor modulators. Request PDF on ResearchGate. [Link]
-
Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3071-3088. [Link]
-
van Vliet, L. A., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 13, 992353. [Link]
-
Janowsky, A. (2014). AM-2232 Binding and Functional Activity at Cannabinoid CB1 Receptors. UNODC. [Link]
-
GBD-003. (2021). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. ACS Medicinal Chemistry Letters, 12(11), 1736-1743. [Link]
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & medicinal chemistry, 13(1), 89-112. [Link]
-
Nunnery, J. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]
-
Horswill, J. G., et al. (2007). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 50(24), 6039-6043. [Link]
-
Cannaert, A., et al. (2020). EC50 curves of indazole-3-carboxamide synthetic cannabinoids for (A)... ResearchGate. [Link]
-
Ruiu, S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(20), 8475-8490. [Link]
-
Di Marzo, V., et al. (2006). New metabolically stable fatty acid amide ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry Letters, 16(1), 138-141. [Link]
-
Adam, J. M., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), 54-60. [Link]
-
Deventer, M. H., et al. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug testing and analysis, 11(3), 446-455. [Link]
-
Zhu, M., et al. (2021). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(5), 793-802. [Link]
-
Giorgioni, G., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules, 14(11), 1414. [Link]
-
Pertwee, R. G. (2005). Pharmacological actions of cannabinoids. Handbook of experimental pharmacology, (168), 1-51. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C-3 Amido-indole cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Assay in Summary_ki [bindingdb.org]
Independent Verification of (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone: SAR Profiling & Receptor Affinity Guide
This guide provides an independent verification framework for (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone .
Based on established Structure-Activity Relationships (SAR) of synthetic cannabinoids, this molecule serves primarily as a structural probe or negative control . Its N-methyl substituent is predicted to drastically reduce affinity for Cannabinoid Receptors (CB1/CB2) compared to bioactive N-pentyl or N-fluorobenzyl analogs.
Executive Summary
Target Molecule: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone Common Code: N/A (Referred to herein as MIPM-1 for "Methyl-Indole-Pyrrolidinyl-Methanone") Primary Application: Structure-Activity Relationship (SAR) Baseline; Impurity Profiling. Predicted Activity: Low/Negligible at CB1/CB2 receptors due to insufficient N-tail lipophilicity.
This guide outlines the experimental protocols required to verify the biological inactivity (or low potency) of MIPM-1 compared to active synthetic cannabinoids. It is designed for researchers distinguishing between potent designer drugs and their inactive precursors or degradation products.
Part 1: Chemical Identity & Theoretical Basis
To understand the biological behavior of MIPM-1, we must compare it to the "Gold Standard" synthetic cannabinoids. The primary determinant of potency in the indole-cannabinoid class is the substituent at the Indole-1 position (the "Tail").
The "Lipophilic Tail" Rule
High-affinity agonists (e.g., JWH-018) require a lipophilic chain of 4–6 carbons (e.g., pentyl, fluorobenzyl) to occupy the hydrophobic pocket of the CB1 receptor.
-
Active Analog: (1-pentyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone (Hypothetical active variant).
-
Target (MIPM-1): Contains a Methyl group (1 carbon).[1][2][3] This is sterically insufficient for deep pocket binding, predicting a
in the micromolar range (inactive) rather than nanomolar (active).
Structural Comparison Diagram
The following diagram illustrates the structural deficiency of the target molecule compared to active alternatives.
Caption: Structural comparison showing why the Methyl-tail (Target) fails to bind effectively compared to the Pentyl-tail (Active) analog.
Part 2: Comparative Analysis & Alternatives
When verifying MIPM-1, you must run it alongside established controls to validate the assay sensitivity.
| Feature | Target: MIPM-1 | Alternative 1: JWH-018 | Alternative 2: JWH-030 |
| Core Structure | Indole | Indole | Pyrrole |
| Linker | Methanone (C=O) | Methanone (C=O) | Methanone (C=O) |
| Head Group | Pyrrolidine | Naphthalene | Naphthalene |
| Tail Group | Methyl (C1) | Pentyl (C5) | Pentyl (C5) |
| CB1 Affinity ( | > 10,000 nM (Est.) | 9.0 ± 5.0 nM | 87 nM |
| Role in Study | Negative Control | Positive Control (High Potency) | Structural Reference |
Scientific Insight: The pyrrolidine head group (found in MIPM-1) is generally less potent than the naphthalene group (JWH-018). Combined with the methyl tail, MIPM-1 is expected to be biologically inert in relevant dosages.
Part 3: Experimental Protocols for Verification
To objectively verify the activity (or lack thereof), use the following self-validating workflows.
Experiment A: Radioligand Binding Assay (Affinity)
Objective: Determine the Binding Affinity (
Reagents:
-
Radioligand: [
H]-CP-55,940 (0.5–1.0 nM). -
Receptor Source: CHO cell membranes stably expressing hCB1.
-
Buffer: 50 mM Tris-HCl, 5 mM
, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
Protocol Steps:
-
Preparation: Dilute MIPM-1 in DMSO (Final concentration range:
M to M). -
Incubation: Mix membrane prep (
), radioligand, and MIPM-1 in 96-well plates. -
Equilibrium: Incubate for 90 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Quantification: Liquid scintillation counting.
-
Validation: Calculate
and convert to using the Cheng-Prusoff equation.
Experiment B: Functional Assay (Efficacy)
Objective: Confirm if the molecule activates the G-protein signaling cascade (Agonist vs. Antagonist).
Protocol Steps:
-
Loading: Incubate membranes with GDP (
) to eliminate basal activity. -
Stimulation: Add MIPM-1 and
(0.1 nM). -
Measurement: Measure bound radioactivity. Agonists will increase binding; MIPM-1 is expected to show no significant increase over basal levels.
Part 4: Signaling Pathway Visualization
Understanding the downstream effects (or lack thereof) is critical. The following diagram maps the pathway that MIPM-1 fails to activate compared to JWH-018.
Caption: The G-protein signaling cascade. MIPM-1 (Red) fails to trigger the initial receptor coupling required for downstream effects.
Part 5: Expected Data & Interpretation
When publishing your verification, structure your results table as follows. These are reference values based on SAR literature for similar indole-cannabinoids.
| Compound | Concentration | Displacement of [ | Functional Efficacy ( | Interpretation |
| JWH-018 | 10 nM | > 50% | 100% (Full Agonist) | Validated System |
| MIPM-1 | 10 nM | < 5% (Noise) | 0% | Inactive |
| MIPM-1 | 10 | ~ 15-20% | < 10% | Very Low Affinity |
Troubleshooting the "False Positive"
If MIPM-1 shows unexpected activity:
-
Check Purity: Is the sample contaminated with the N-pentyl analog or starting material (1-pentyl-1H-indole)?
-
Check Identity: Verify structure via NMR. Ensure it is not a "scaffold-hop" to a more potent head group.
References
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry.
- Establishes the SAR rule that N-methyl indoles generally lack CB1 affinity compared to N-pentyl analogs.
-
Wiley, J. L., et al. (1998). Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics.
- Provides comparative data for JWH-018 and JWH-030, valid
-
Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances. Handbook of Experimental Pharmacology.
- Detailed methodology for GTPgammaS and Radioligand binding assays for this class of compounds.
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone
Executive Summary
Compound: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone CAS: 137643-32-4 Hazard Classification: High Potency / Unknown Toxicity (Treat as OEB 3/4) Primary Risk: Inhalation of particulates and dermal absorption during solubilization.
This guide defines the operational safety standards for handling (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. While specific toxicological data (LD50) for this specific intermediate is limited, its structural classification as a synthetic cannabinoid pharmacophore (indole-3-carboxamide core) mandates that it be handled according to High Potency Active Pharmaceutical Ingredient (HPAPI) protocols. The structural similarity to potent CB1/CB2 agonists (e.g., JWH-series analogs) necessitates the use of the Precautionary Principle.
Part 1: Hazard Profiling & Risk Assessment
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone |
| CAS Number | 137643-32-4 |
| Molecular Formula | C14H16N2O |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| Structural Class | Indole-3-carboxamide (Synthetic Cannabinoid Scaffold) |
The "Unknown Toxicity" Paradox
Standard Safety Data Sheets (SDS) for research chemicals often list generic hazards (H302, H315) due to a lack of testing. However, as a Senior Application Scientist, you must look beyond the SDS.
-
SAR Analysis: This compound contains the indole core and carbonyl linker found in potent cannabimimetic agents.
-
Risk Inference: We assume biological activity in the microgram range until proven otherwise.
-
Critical Hazard: Aerosolization. The primary route of exposure in a lab setting is the inhalation of invisible dust during weighing.
Part 2: The PPE Matrix (Personal Protective Equipment)
PPE is the last line of defense, not the first. However, for this compound, the PPE barrier must be redundant (layered) to account for potential containment breaches.
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) / P100 (Recommended) | Standard surgical masks offer zero protection against chemical particulates. If working outside a hood (not recommended), a P100 respirator is mandatory. |
| Dermal (Hands) | Double Nitrile Gloves (Layered) | Outer: 5 mil Nitrile (High dexterity). Inner: 4 mil Nitrile (Barrier redundancy). Why: Solvents like DMSO (used to dissolve this compound) can carry the chemical through skin. Double gloving provides a "breakthrough" buffer. |
| Dermal (Body) | Tyvek® Lab Coat/Sleeve Covers | Cotton lab coats absorb chemicals and hold them against the skin. Tyvek is non-porous and sheds particulates. Sleeve covers bridge the gap between glove and coat cuff. |
| Ocular | Chemical Safety Goggles | Safety glasses leave gaps. Goggles seal the eyes against airborne dust and accidental splashes during solubilization. |
Part 3: Engineering Controls & Containment
The physical environment must be designed to capture the compound before it reaches the researcher.
Primary Containment
-
Vented Balance Enclosure (VBE): Weighing must occur inside a VBE or a certified Chemical Fume Hood.
-
Airflow Velocity: Maintain face velocity between 80–100 fpm (feet per minute) . Higher velocities can create turbulence that blows powder out of the weigh boat.
-
HEPA Filtration: Exhaust must be HEPA filtered to prevent environmental contamination.
Visualization of Control Hierarchy
The following diagram illustrates the "Defense in Depth" strategy required for this compound.
Caption: The Hierarchy of Controls applied to (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. Engineering controls are the primary safety mechanism.
Part 4: Operational Protocol (Step-by-Step)
This protocol is a self-validating system: every step includes a check to ensure containment is maintained.
Phase 1: Preparation
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood.
-
Reason: Synthetic organic powders are often static-charged. Static can cause powder to "jump" off the spatula, bypassing containment.
-
-
Solvent Staging: Pre-measure the solvent (DMSO/Ethanol) before opening the compound vial.
Phase 2: Weighing (The High-Risk Step)
-
Don PPE: Put on inner gloves, Tyvek coat, outer gloves, and goggles.
-
Transfer: Open the vial only inside the hood.
-
Weighing: Use a disposable anti-static weigh boat.
-
Wet Transfer: Instead of tapping dry powder into a flask, add the solvent directly to the weigh boat to dissolve the compound, then transfer the liquid.
-
Validation: This eliminates the risk of airborne dust during the transfer from boat to flask.
-
Phase 3: Solubilization & Storage
-
Dissolution: Dissolve in DMSO or Ethanol.
-
Warning: DMSO is a permeation enhancer. Once dissolved, the solution poses a higher dermal risk than the solid.
-
-
Labeling: Clearly label "Toxic / Potent Compound" with the concentration.
Workflow Diagram
Caption: Operational workflow emphasizing static control and "Wet Transfer" to minimize aerosol generation.
Part 5: Decontamination & Disposal
Spill Cleanup
-
Do NOT sweep. Sweeping generates aerosols.
-
Wet Wiping: Cover the spill with a paper towel soaked in Ethanol or Methanol.
-
Wipe Inwards: Wipe from the outside of the spill toward the center to prevent spreading.
-
Double Bag: Place used towels in a sealable bag, then place that bag into a second hazardous waste bag.
Waste Disposal
-
Solid Waste: Dispose of gloves, weigh boats, and paper towels as Hazardous Chemical Waste .
-
Liquid Waste: Collect in a dedicated "High Potency / Toxic Organic" waste stream.
-
Destruction: Incineration is the only approved method for final destruction of synthetic cannabinoid-type compounds.
References
-
Cayman Chemical. Safety Data Sheet: JWH-015 (Related Analog). Retrieved from
-
Merck / Sigma-Aldrich. Safety Data Sheet: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. Retrieved from (Note: Link directs to similar indole-methanone class SDS due to specific intermediate availability).
-
Centers for Disease Control and Prevention (CDC). Synthetic Cannabinoids: Occupational Safety for Law Enforcement and Laboratory Personnel. NIOSH.[1][2] Retrieved from
-
National Institutes of Health (NIH) PubChem. Compound Summary: (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone. Retrieved from
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
